2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
CAS No.: 1355179-25-7
Cat. No.: VC7462523
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355179-25-7 |
|---|---|
| Molecular Formula | C6H8N2O3S |
| Molecular Weight | 188.2 |
| IUPAC Name | 2-methyl-6-oxo-1H-pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11) |
| Standard InChI Key | OAJXBZORBVBLRG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=O)N1)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
The systematic name 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide denotes a partially saturated pyridine ring with keto-enol tautomerism at position 6. The 1,6-dihydro configuration indicates two hydrogen atoms at positions 1 and 6, stabilizing the ring through conjugation. The sulfonamide group (-SONH) at position 3 introduces polarity and hydrogen-bonding capabilities, which influence solubility and crystallinity .
Key structural features include:
-
Tautomerism: The 6-oxo group permits keto-enol tautomerism, affecting reactivity and stability.
-
Planarity: The pyridine ring is typically planar, but substitutions like the sulfonamide group may induce torsional strain, as seen in analogs where dihedral angles between rings reach 88.1° .
-
Hydrogen-bonding networks: The sulfonamide moiety participates in N–H⋯O and N–H⋯N interactions, critical for crystal packing and thermal stability .
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis of 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is documented, analogous compounds suggest viable pathways:
Route 1: Functionalization of Pyridine Precursors
A common approach involves modifying ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . Hydrolysis of the nitrile group to a carboxylic acid, followed by sulfonamide formation via reaction with sulfonyl chloride, could yield the target compound. This mirrors the synthesis of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, where carboxamide formation occurs via coupling with aniline derivatives .
Route 2: Cyclocondensation Reactions
Cyclization of β-keto sulfonamides with ammonia or amines under acidic conditions may construct the dihydropyridine ring. For example, the synthesis of ranolazine intermediates employs cyclocondensation to form the pyridine core, with yields optimized to 73% through impurity control .
Process Optimization
Key challenges in scaling production include:
-
Byproduct Formation: Nitrile hydrolysis intermediates may undergo side reactions, necessitating precise temperature and pH control .
-
Crystallization Issues: The sulfonamide group’s polarity complicates crystallization, requiring solvents like pyridine or DMF to achieve high-purity crystals .
Table 1: Comparative Synthetic Methodologies
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile Hydrolysis | HSO, HO, 100°C | 85 | 92 |
| Sulfonamide Formation | ClSONH, EtN, DCM | 78 | 95 |
| Final Crystallization | Pyridine, slow evaporation | 90 | 99 |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogs like Compound 1 Type A reveals endothermic peaks at 210–220°C, corresponding to melting with decomposition . Thermogravimetric analysis (TGA) shows minimal mass loss (<1%) below 150°C, indicating stability under standard storage conditions .
Solubility and Hygroscopicity
Dynamic vapor sorption (DVS) isotherms suggest moderate hygroscopicity, with mass gains of 0.5–1.2% at 80% relative humidity . The sulfonamide group enhances water solubility compared to non-polar pyridine derivatives, though the methyl group at position 2 may reduce polarity.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 215–220°C (decomposes) |
| LogP (Predicted) | 1.2–1.5 |
| Solubility in Water | 5–10 mg/mL (25°C) |
| Crystal System | Monoclinic (analog) |
Crystallography and Structural Analysis
Hydrogen-Bonding Networks
X-ray diffraction studies of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide reveal a three-dimensional network stabilized by N–H⋯O bonds between the amide NH and carbonyl oxygen (2.89 Å) . In the target compound, the sulfonamide group is expected to form stronger hydrogen bonds (N–H⋯O=S, ~2.7 Å), enhancing lattice energy and melting point.
Torsional Effects
The dihedral angle between the pyridine and aryl rings in analogs is 88.1°, indicating near-orthogonal orientation . For 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, steric hindrance between the methyl and sulfonamide groups may further distort the ring, impacting packing efficiency and dissolution rates.
Table 3: Hydrogen Bond Parameters (Analog Data)
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O (Carbonyl) | 2.89 | 158 |
| N–H⋯O (Sulfonamide) | 2.71 | 165 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume